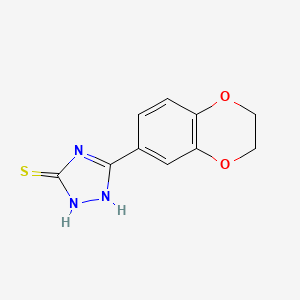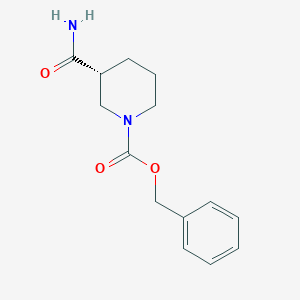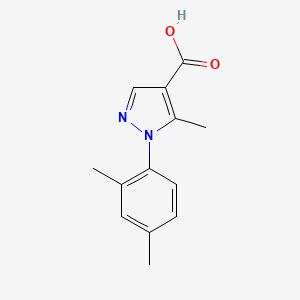
1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure consists of a pyrazole ring (with a methyl group at position 5) attached to a phenyl group (with two methyl substituents at positions 2 and 4). The IUPAC name indicates that the carboxylic acid group is located at position 4 of the pyrazole ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photoremovable Protecting Groups for Carboxylic Acids
Photoremovable protecting groups (PPGs) play a pivotal role in organic synthesis and biochemistry, enabling the selective exposure of reactive sites within complex molecules under mild conditions. The research on 2,5-Dimethylphenacyl (DMP) esters, closely related to the chemical structure of interest, has demonstrated their effectiveness as PPGs for carboxylic acids. These esters, upon irradiation, release the corresponding carboxylic acids efficiently, a principle that could potentially apply to derivatives like 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid. Such applications are crucial in the synthesis of caged compounds, where the spatial and temporal control of bioactive molecule release is required (Zabadal et al., 2001).
Heterocyclic Rearrangements and Synthesis
The utility of heterocyclic compounds in medicinal chemistry and drug development is well-documented. Research on 5-arylisoxazole-3-carboxylic acids and their derivatives has shown how these compounds can be transformed into valuable heterocyclic structures through rearrangement reactions. This insight underscores the potential of derivatives like 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid in synthesizing novel heterocycles, which could serve as scaffolds for drug discovery projects (Potkin et al., 2012).
Supramolecular Chemistry
The study of supramolecular assemblies involves the interaction of molecules to form larger, complex structures without the formation of covalent bonds. Research on benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, including those similar to 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, has shed light on how hydrogen bonding drives the assembly of these compounds into diverse supramolecular frameworks. Such studies have implications for materials science, especially in the design of molecular sensors, pharmaceuticals, and nanotechnology (Singh et al., 2015).
Corrosion Inhibition
The search for effective corrosion inhibitors is crucial for protecting metals in acidic environments. Bipyrazolic compounds, including those structurally related to 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, have been identified as potent corrosion inhibitors for metals such as iron in acidic media. These compounds offer a promising avenue for extending the lifespan of metal structures and components in industrial settings (Chetouani et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the central nervous system. It interacts with octopamine receptors and inhibits monoamine oxidases and prostaglandin synthesis .
Mode of Action
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as an alpha-adrenergic agonist . It binds to the octopamine receptors in the central nervous system, leading to overexcitation . This overexcitation eventually results in paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of prostaglandins and the activity of monoamine oxidases . The inhibition of these enzymes disrupts the normal functioning of the nervous system, leading to the overexcitation and paralysis observed .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the paralysis and death of insects . This is due to the overexcitation caused by the compound’s interaction with the octopamine receptors in the central nervous system .
Action Environment
The action, efficacy, and stability of 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For example, the compound’s insolubility in water may affect its distribution in the environment and its accessibility to target organisms Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSTFHDRZXJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




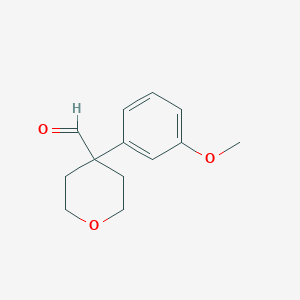
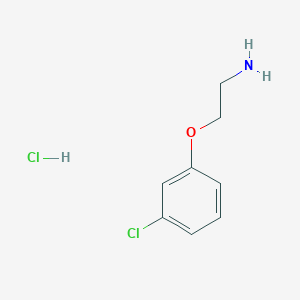
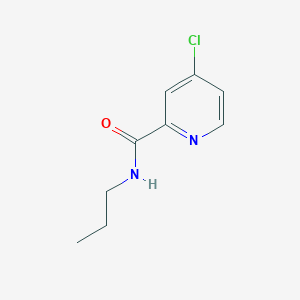

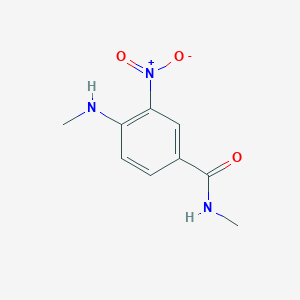
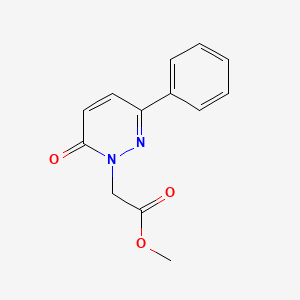
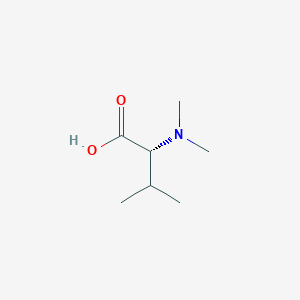
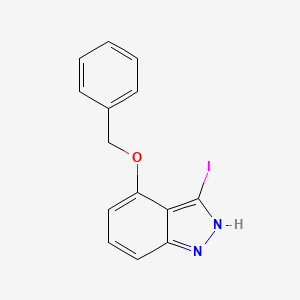

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

